![molecular formula C48H36MnN4 B13645534 (SP-4-1)-[5,10,15,20-Tetrakis(4-methylphenyl)-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]-Manganese](/img/structure/B13645534.png)
(SP-4-1)-[5,10,15,20-Tetrakis(4-methylphenyl)-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]-Manganese
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(SP-4-1)-[5,10,15,20-Tetrakis(4-methylphenyl)-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]-Manganese is a manganese porphyrin complex Porphyrins are a group of organic compounds, known for their role in biological systems such as hemoglobin and chlorophyll This specific compound is characterized by the presence of four methylphenyl groups attached to the porphyrin ring, coordinated with a manganese ion at the center
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (SP-4-1)-[5,10,15,20-Tetrakis(4-methylphenyl)-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]-Manganese typically involves the following steps:
Formation of the Porphyrin Ring: The porphyrin ring is synthesized through a condensation reaction involving pyrrole and an aldehyde, such as 4-methylbenzaldehyde, under acidic conditions.
Metalation: The synthesized porphyrin is then reacted with a manganese salt, such as manganese(II) chloride, in the presence of a base like triethylamine. This step introduces the manganese ion into the center of the porphyrin ring.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The key steps include:
Bulk Condensation: Large-scale condensation reactions using industrial reactors.
Efficient Metalation: Use of continuous flow reactors for the metalation step to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
(SP-4-1)-[5,10,15,20-Tetrakis(4-methylphenyl)-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]-Manganese undergoes various chemical reactions, including:
Oxidation: The manganese center can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: The methylphenyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, or other peroxides under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in an inert atmosphere.
Substitution: Electrophiles like halogens or nitro groups in the presence of a catalyst.
Major Products
Oxidation: Oxidized manganese porphyrin complexes.
Reduction: Reduced manganese porphyrin complexes.
Substitution: Substituted porphyrin derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(SP-4-1)-[5,10,15,20-Tetrakis(4-methylphenyl)-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]-Manganese has diverse applications in scientific research:
Chemistry: Used as a catalyst in oxidation reactions and as a model compound for studying electron transfer processes.
Biology: Investigated for its potential in mimicking the activity of natural enzymes, particularly in oxidative stress studies.
Medicine: Explored for its potential in photodynamic therapy due to its ability to generate reactive oxygen species upon light activation.
Industry: Utilized in the development of sensors and as a component in materials for electronic applications.
Mecanismo De Acción
The mechanism by which (SP-4-1)-[5,10,15,20-Tetrakis(4-methylphenyl)-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]-Manganese exerts its effects involves:
Catalysis: The manganese center acts as a catalytic site, facilitating redox reactions.
Electron Transfer: The porphyrin ring system allows for efficient electron transfer, which is crucial in catalytic and photodynamic processes.
Reactive Oxygen Species Generation: Upon light activation, the compound can generate reactive oxygen species, which are useful in photodynamic therapy.
Comparación Con Compuestos Similares
Similar Compounds
- (SP-4-1)-[5,10,15,20-Tetrakis(4-methylphenyl)-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]-Cobalt
- (SP-4-1)-[5,10,15,20-Tetrakis(4-methylphenyl)-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]-Zinc
- (SP-4-1)-[5,10,15,20-Tetrakis(4-methylphenyl)-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]-Iron
Uniqueness
(SP-4-1)-[5,10,15,20-Tetrakis(4-methylphenyl)-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]-Manganese is unique due to its specific redox properties and ability to generate reactive oxygen species efficiently. This makes it particularly valuable in applications such as catalysis and photodynamic therapy, where these properties are essential.
Propiedades
Fórmula molecular |
C48H36MnN4 |
|---|---|
Peso molecular |
723.8 g/mol |
Nombre IUPAC |
manganese(2+);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/C48H36N4.Mn/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;/h5-28H,1-4H3;/q-2;+2 |
Clave InChI |
QYIMDIYNTAMZCG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)[N-]3.[Mn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


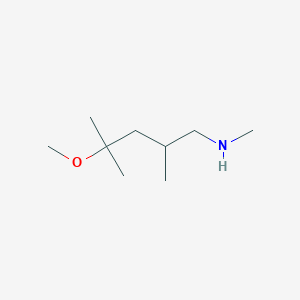
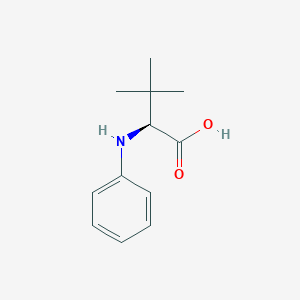
![5-[[1-[4,4-Difluoro-3-(3-fluoropyrazol-1-yl)butanoyl]-4-hydroxypiperidin-4-yl]methyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13645470.png)
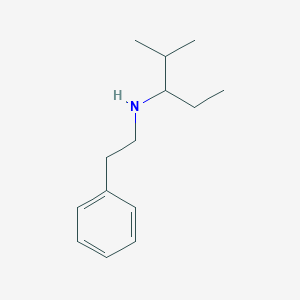
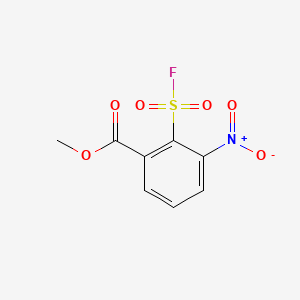
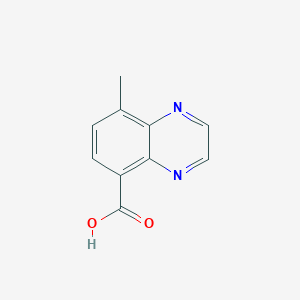



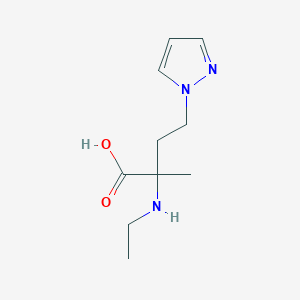

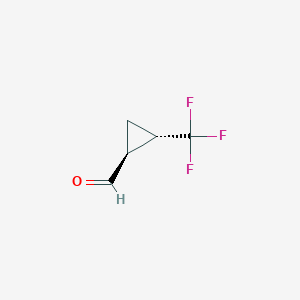
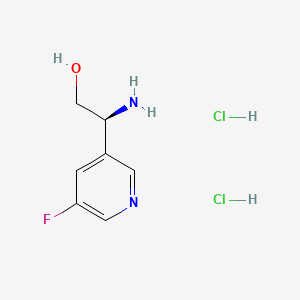
![(3AS,7aR)-1-(2-methoxyethyl)octahydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B13645550.png)
